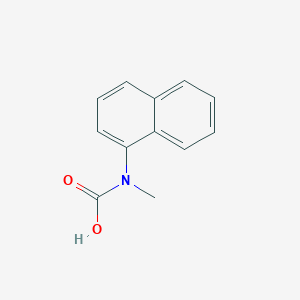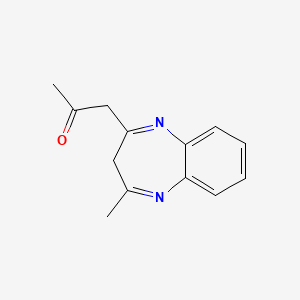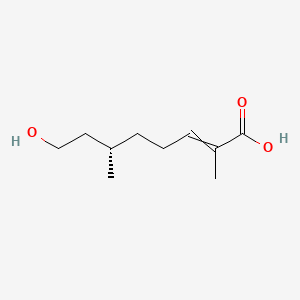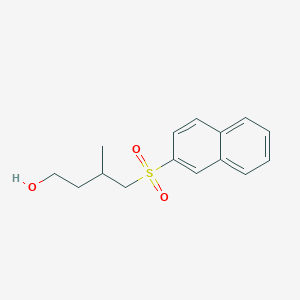
3-Methyl-4-(naphthalene-2-sulfonyl)butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-4-(naphthalene-2-sulfonyl)butan-1-ol is an organic compound that belongs to the class of alcohols It features a naphthalene ring substituted with a sulfonyl group and a butanol chain with a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(naphthalene-2-sulfonyl)butan-1-ol typically involves multi-step organic reactions. One common method includes the sulfonation of naphthalene followed by the alkylation of the sulfonyl group with a butanol derivative. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and alkylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
化学反応の分析
Types of Reactions
3-Methyl-4-(naphthalene-2-sulfonyl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or strong acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group may yield a ketone or carboxylic acid, while reduction of the sulfonyl group may produce a sulfide.
科学的研究の応用
3-Methyl-4-(naphthalene-2-sulfonyl)butan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 3-Methyl-4-(naphthalene-2-sulfonyl)butan-1-ol exerts its effects involves interactions with various molecular targets. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the naphthalene ring can engage in π-π stacking with aromatic residues in proteins. These interactions can influence the compound’s binding affinity and specificity for different targets, affecting its biological activity.
類似化合物との比較
Similar Compounds
3-Methyl-2-butanol: A structurally similar alcohol with different functional groups.
1-Butanol, 3-methyl-: Another isomer with a different arrangement of the butanol chain.
3-Sulfanyl-2-methylbutan-1-ol: A compound with a thiol group instead of a sulfonyl group.
Uniqueness
3-Methyl-4-(naphthalene-2-sulfonyl)butan-1-ol is unique due to the presence of both a naphthalene ring and a sulfonyl group, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring specific interactions with biological targets or unique material properties.
特性
CAS番号 |
88408-88-2 |
|---|---|
分子式 |
C15H18O3S |
分子量 |
278.4 g/mol |
IUPAC名 |
3-methyl-4-naphthalen-2-ylsulfonylbutan-1-ol |
InChI |
InChI=1S/C15H18O3S/c1-12(8-9-16)11-19(17,18)15-7-6-13-4-2-3-5-14(13)10-15/h2-7,10,12,16H,8-9,11H2,1H3 |
InChIキー |
OHMFVYAQDXCDNI-UHFFFAOYSA-N |
正規SMILES |
CC(CCO)CS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


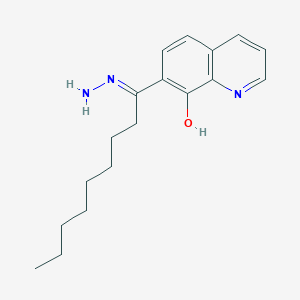
![4-Methylidenespiro[4.7]dodecan-1-one](/img/structure/B14385436.png)
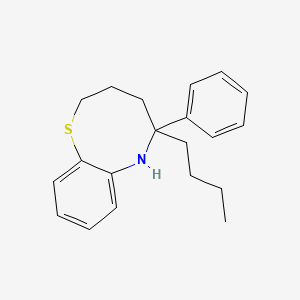

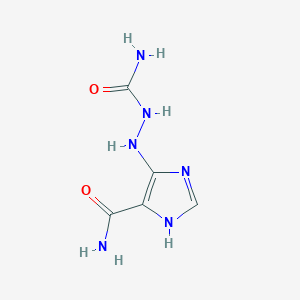

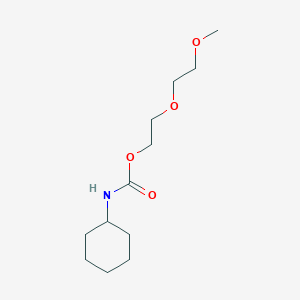
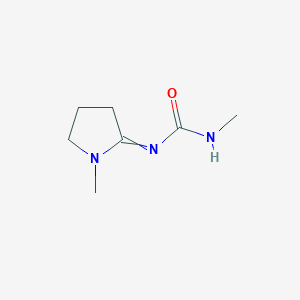
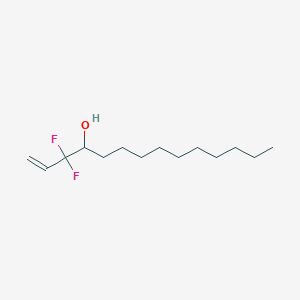
![ethyl N-[4-(1,3-oxathiolan-2-yl)phenyl]carbamate](/img/structure/B14385499.png)
